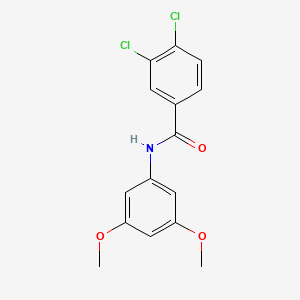![molecular formula C12H14N4O3 B5716287 methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate](/img/structure/B5716287.png)
methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMAC and is a member of the pyrimidine family. DMAC has a molecular weight of 303.33 g/mol and a chemical formula of C15H17N3O3.
Mecanismo De Acción
The mechanism of action of DMAC is not fully understood. However, it is believed that DMAC exerts its anticancer activity by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. DMAC has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMAC has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DMAC has also been found to modulate the expression of several genes involved in cancer progression. In addition, DMAC has been shown to possess anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAC has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. DMAC is also stable under normal laboratory conditions. However, DMAC has some limitations. It is not water-soluble, which limits its use in aqueous solutions. DMAC is also light-sensitive and should be stored in a dark place.
Direcciones Futuras
There are several future directions for research on DMAC. One potential direction is to investigate the use of DMAC in combination with other anticancer drugs to enhance its efficacy. Another direction is to study the molecular mechanism of DMAC's anticancer activity in more detail. Furthermore, the potential applications of DMAC in the treatment of viral and bacterial infections should be explored.
Conclusion:
In conclusion, DMAC is a promising chemical compound that has potential applications in various fields. Its anticancer, antiviral, and antibacterial properties make it an attractive candidate for further research. DMAC's mechanism of action and biochemical and physiological effects should be studied in more detail to fully understand its potential applications.
Métodos De Síntesis
The synthesis of DMAC involves a multistep process that starts with the reaction of cyanoacetic acid with dimethylamine to form the intermediate, N,N-dimethylcyanoacetamide. This intermediate is then reacted with acetyl chloride to form the final product, DMAC. The overall yield of this process is around 60%.
Aplicaciones Científicas De Investigación
DMAC has been extensively studied in various scientific fields due to its unique properties. One of the most promising applications of DMAC is in the field of medicinal chemistry. DMAC has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. In addition, DMAC has also been found to possess antiviral and antibacterial properties.
Propiedades
IUPAC Name |
methyl 2-[5-cyano-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-15(2)5-4-10-9(6-13)12(18)14-8-16(10)7-11(17)19-3/h4-5,8H,7H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSHSQJTRSBBBE-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=O)N=CN1CC(=O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=O)N=CN1CC(=O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B5716210.png)
![4-{[(4-chlorophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5716213.png)
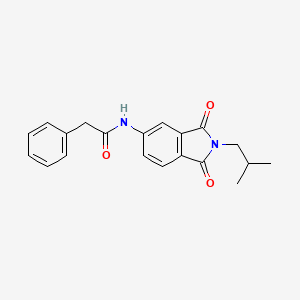
![methyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5716226.png)

![N-{[(4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5716242.png)
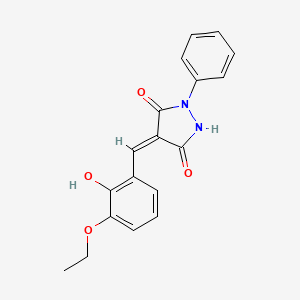
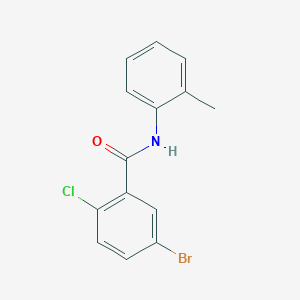
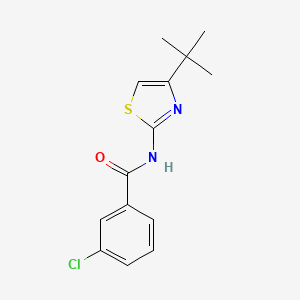

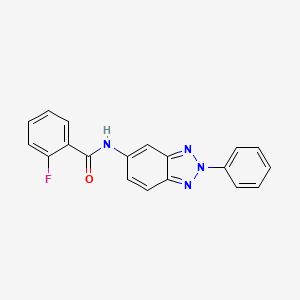
![ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716294.png)
